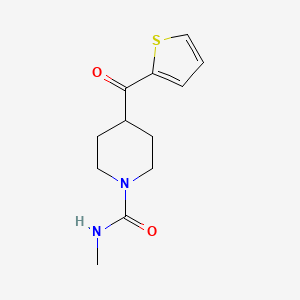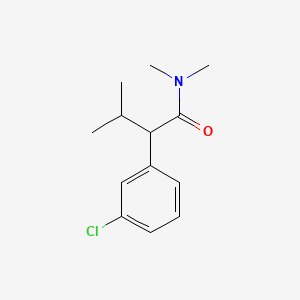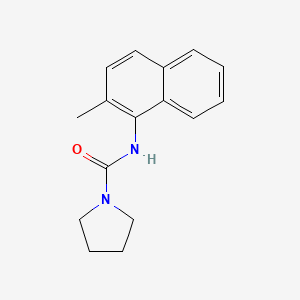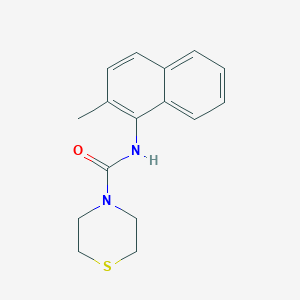
5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide, also known as CP-868,596, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent anti-cancer activity, making it a promising candidate for the development of new cancer treatments. In
作用機序
5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. By blocking this interaction, 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide prevents MDM2 from degrading p53, allowing p53 to accumulate and activate downstream signaling pathways that lead to cell cycle arrest and apoptosis. This mechanism of action has been confirmed through various biochemical and biophysical studies.
Biochemical and Physiological Effects:
5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide has been shown to have potent anti-cancer activity in various cancer cell lines and animal models. It induces cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, further studies are needed to fully understand the biochemical and physiological effects of 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide.
実験室実験の利点と制限
One of the advantages of 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide is its specificity for MDM2, which makes it a valuable tool for studying the p53 pathway and its role in cancer development. However, the potency of this compound can also be a limitation, as it may require high concentrations to achieve its desired effects. Additionally, the synthesis of 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide can be challenging and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide. One area of interest is the development of more potent and selective MDM2 inhibitors, which could have improved anti-cancer activity and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response to 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide, which could help to personalize cancer treatment. Finally, the combination of 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide with other targeted therapies or immunotherapies is an area of active investigation, as it may lead to improved outcomes for cancer patients.
Conclusion:
In conclusion, 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide is a small molecule inhibitor that has shown promising anti-cancer activity through its inhibition of MDM2 and activation of the p53 pathway. While further studies are needed to fully understand its biochemical and physiological effects, this compound has the potential to be a valuable tool for cancer research and a promising candidate for the development of new cancer treatments.
合成法
The synthesis of 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide involves several steps, including the reaction of 2-chloronicotinic acid with thiomorpholine, followed by the addition of 2-bromoacetyl chloride. The resulting product is then treated with thioacetic acid to yield the final compound, 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide can activate p53 and induce cell cycle arrest and apoptosis in cancer cells. This compound has been tested in various cancer cell lines and animal models, and has shown promising results in preclinical studies.
特性
IUPAC Name |
5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c12-8-3-4-10(13-6-8)11(15)14-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTKPCJMZMRXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CNC(=O)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)
![5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630263.png)
![1-[(2,5-Dimethylthiophen-3-yl)methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B7630273.png)
![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)

![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)
![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)

